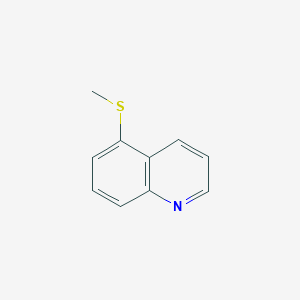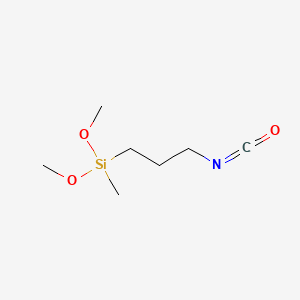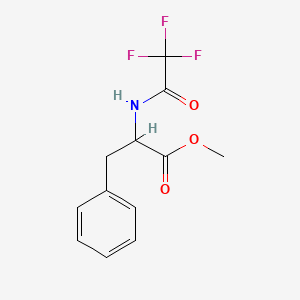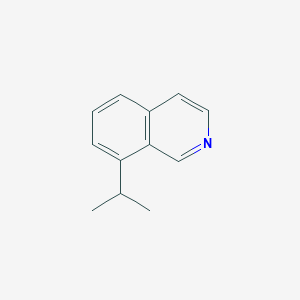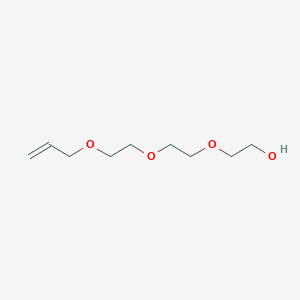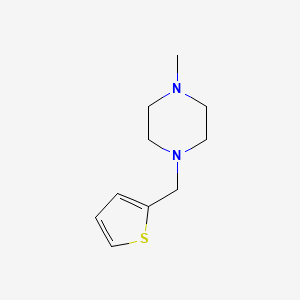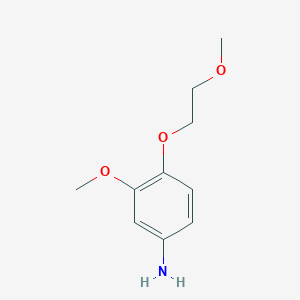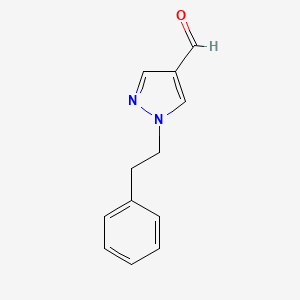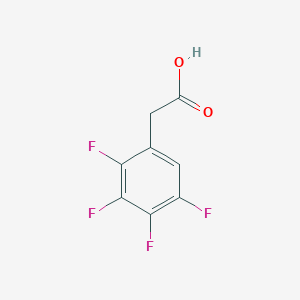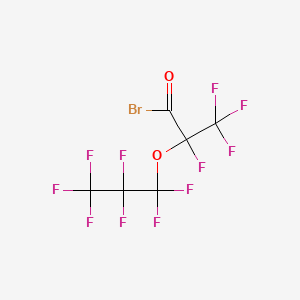
Perfluoro(2-methyl-3-oxahexanoyl) bromide
概要
説明
Synthesis Analysis
A series of novel fluoroether-containing monomers has been designed and prepared based on the commercially available perfluoroalkyl ether acid fluoride . The perfluoro-2-methyl-3-oxa-hexanoic acid chloride was prepared in 65% yield from 109.6 g perfluoro-2-methyl-3-oxa-hexanoic acid (0.33 mol), 80.0 g thionyl chloride (0.67 mol), and 5.0 g DMF by means of the same procedure, with a yield of 65% .Molecular Structure Analysis
The molecular formula of Perfluoro(2-methyl-3-oxahexanoyl) bromide is C6BrF11O2.Chemical Reactions Analysis
The monomer was polymerized in bulk and/or in the solution by a free radical mechanism using perfluorodibenzoyl peroxide and/or perfluorodi-ferf-butyl peroxide as an initiators . A generated gas was continuous withdrawn through a jacketed stainless steel column provided at an upper portion of the reactor, heated to 60 DEG C and captured by a dry ice trap .Physical and Chemical Properties Analysis
This compound has a boiling point of 54°C to 56°C . It has a refractive index of 1.3 . It is sensitive to moisture . The molecular weight is 392.95 g/mol.科学的研究の応用
Environmental Fate and Biodegradation
Polyfluoroalkyl chemicals, including perfluoroalkyl moieties found in compounds similar to Perfluoro(2-methyl-3-oxahexanoyl) bromide, are widely used in various applications. Their environmental fate is of significant concern due to their potential to degrade into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). These degradation products are persistent and have been detected ubiquitously, leading to regulations due to their toxic profiles. Environmental biodegradability studies using microbial culture, activated sludge, soil, and sediment have been conducted to evaluate the fate and effects of these precursors (Liu & Avendaño, 2013).
Toxicity and Health Risks
The developmental toxicity of perfluoroalkyl acids, such as PFOS and PFOA, which could be related to the degradation products of this compound, has been extensively studied. Although some compounds in this class have been investigated for their toxicology, the widespread detection of PFOS and PFOA in humans has intensified efforts to understand the hazards they may pose. These efforts include evaluating developmental effects in rodents and suggesting research avenues that would support risk assessments of these chemicals (Lau et al., 2004).
Bioaccumulation Potential
The bioaccumulation potential of PFCAs has been critically reviewed, especially in light of their environmental persistence and detection in wildlife. Despite structural similarities with PFOS, which is classified as a persistent and bioaccumulative substance, PFCAs with shorter carbon chains, such as perfluorooctanoate (PFO) and related compounds, are not considered bioaccumulative according to regulatory criteria, highlighting the need for further research to fully characterize their environmental impact (Conder et al., 2008).
Emerging Alternatives and Environmental Safety
The search for new compounds to replace PFASs due to their environmental and health risks has identified alternatives such as hexafluoropropylene oxide dimer (HFPO-DA) and others. These novel fluorinated alternatives, while intended to mitigate the adverse effects of legacy PFASs, exhibit comparable or more severe potential toxicities, indicating that they also pose significant environmental and health risks (Wang et al., 2019).
Immunotoxicity Concerns
PFCs, including compounds related to this compound, have been implicated in immunotoxic effects in both epidemiological and laboratory studies. They have been associated with alterations in immune response, including effects on cell-mediated and humoral immunity, suggesting potential risks to human health and wildlife (Corsini et al., 2014).
作用機序
Target of Action
Perfluoro(2-methyl-3-oxahexanoyl) bromide is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It belongs to the family of perfluorinated chemicals (pfcs), which are known for their high thermal stability and resistance to many chemical reactions due to the strength of the carbon-fluorine bond .
Pharmacokinetics
Given its fluorinated nature, it is hydrophobic and lipophobic, meaning it resists both water and oils . This could potentially affect its bioavailability and distribution within the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Due to its volatility, it may migrate in the environment . Furthermore, it contains volatile organic compounds (VOCs) that can easily evaporate . These factors should be considered when studying the compound’s action in different environments.
Safety and Hazards
将来の方向性
The removal of per- and polyfluoroalkyl substances (PFAS) from drinking water supplies is crucial to protect the public from their health hazards . Rapid defluorination of 22 PFAS species using a high-photon-flux medium-pressure UV/sulfite process has been investigated . This finding provides the pathway to field-scale applications (e.g., groundwater remediation) of either low-pressure or medium-pressure lamps given that the system energy input is great enough .
特性
IUPAC Name |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6BrF11O2/c7-1(19)2(8,4(11,12)13)20-6(17,18)3(9,10)5(14,15)16 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIQWXOXDRXVKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6BrF11O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



